N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,5-trimethoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an oxadiazole ring and three methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 4-ethyl-1,2,5-oxadiazole-3-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide
- N-(4-ethyl-1,2,5-oxadiazol-3-yl)furan-2-carboxamide
- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide
Uniqueness
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
Molecular Formula |
C14H17N3O5 |
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Molecular Weight |
307.30 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C14H17N3O5/c1-5-9-13(17-22-16-9)15-14(18)8-6-10(19-2)12(21-4)11(7-8)20-3/h6-7H,5H2,1-4H3,(H,15,17,18) |
InChI Key |
AACRARLEGZHGAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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